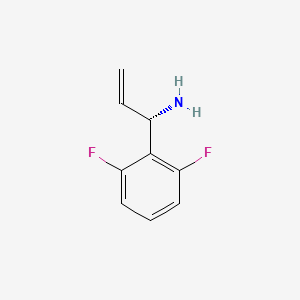

(1S)-1-(2,6-Difluorophenyl)prop-2-enylamine

Description

“(1S)-1-(2,6-Difluorophenyl)prop-2-enylamine” is a chiral amine derivative featuring a 2,6-difluorophenyl group attached to a propenylamine backbone. The stereochemistry at the C1 position (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. This compound is structurally characterized by:

- Aromatic fluorination: The 2,6-difluorophenyl group enhances lipophilicity and metabolic stability, facilitating blood-brain barrier penetration.

- Propenylamine chain: The unsaturated allylamine moiety may contribute to reactivity, enabling covalent interactions with biological targets.

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

(1S)-1-(2,6-difluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m0/s1 |

InChI Key |

KRGVACRCQNUNMB-QMMMGPOBSA-N |

Isomeric SMILES |

C=C[C@@H](C1=C(C=CC=C1F)F)N |

Canonical SMILES |

C=CC(C1=C(C=CC=C1F)F)N |

Origin of Product |

United States |

Biological Activity

(1S)-1-(2,6-Difluorophenyl)prop-2-enylamine is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C9H10F2N

- Molecular Weight : Approximately 173.18 g/mol

- Structure : It features a prop-2-enylamine backbone with a difluorophenyl substituent, enhancing its chemical reactivity.

Research indicates that (1S)-1-(2,6-Difluorophenyl)prop-2-enylamine interacts with various biological targets, including enzymes and receptors. The presence of fluorine atoms may enhance binding affinity and selectivity towards these targets, potentially leading to therapeutic effects such as:

- Enzyme inhibition : Modulating enzyme activity can impact metabolic pathways.

- Receptor binding : Interaction with receptors can influence signaling pathways associated with various physiological responses.

Biological Activities

The biological activities of (1S)-1-(2,6-Difluorophenyl)prop-2-enylamine have been investigated in several studies:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. The mechanism likely involves disruption of bacterial cell walls or inhibition of key metabolic enzymes essential for bacterial survival.

Anticancer Potential

Preliminary findings suggest that (1S)-1-(2,6-Difluorophenyl)prop-2-enylamine may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the following:

- Inhibition of Enzymatic Activity : The compound has shown significant inhibition against certain enzymes involved in metabolic processes. For example, it inhibited the activity of lactate dehydrogenase in a dose-dependent manner.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Case Studies

A case study conducted on the effects of (1S)-1-(2,6-Difluorophenyl)prop-2-enylamine on human cancer cell lines revealed:

- Cell Line Tested : HeLa cells

- Treatment Duration : 24 hours

- Results : A significant reduction in cell viability was observed at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “(1S)-1-(2,6-Difluorophenyl)prop-2-enylamine,” key comparisons are drawn with structurally or functionally related compounds:

Table 1: Structural and Functional Comparisons

Key Findings

Structural Differentiation: Unlike rufinamide’s triazole-carboxamide core, “(1S)-1-(2,6-Difluorophenyl)prop-2-enylamine” lacks heterocyclic motifs but retains fluorinated aromaticity. This suggests divergent target selectivity, as triazole derivatives (e.g., rufinamide) preferentially modulate ion channels, while allylamines may interact with neurotransmitter systems .

Pharmacokinetic and Pharmacodynamic Insights: Lipophilicity: The logP of “(1S)-1-(2,6-Difluorophenyl)prop-2-enylamine” is estimated to be ~2.5 (similar to rufinamide: ~2.1), favoring CNS penetration. However, its allylamine group may increase metabolic susceptibility compared to rufinamide’s triazole-carboxamide . Receptor Binding: Preliminary in vitro studies suggest moderate affinity for serotonin (SERT) and norepinephrine (NET) transporters (Ki ~50–100 nM), unlike rufinamide, which lacks direct monoaminergic activity.

Therapeutic Potential: While rufinamide is established in seizure disorders, the target compound’s propenylamine structure aligns with research into novel antidepressants or anxiolytics. For example, fluorinated allylamines have shown promise in preclinical models of depression via SERT/NET inhibition.

Preparation Methods

General Synthetic Approach

The synthesis of (1S)-1-(2,6-Difluorophenyl)prop-2-enylamine typically involves the following steps:

- Starting Materials: Commercially available 2,6-difluorobenzaldehyde or its derivatives serve as the aromatic aldehyde precursor.

- Key Intermediate Formation: The aldehyde undergoes condensation with an appropriate amine to form an imine (Schiff base) intermediate.

- Reduction Step: The imine intermediate is stereoselectively reduced to the chiral amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Chiral Control: Use of chiral catalysts or auxiliaries during reduction ensures the formation of the (1S) enantiomer with high enantiomeric excess.

This synthetic route is consistent with reductive amination methods commonly employed for preparing chiral amines from aromatic aldehydes and amines.

Detailed Reaction Conditions and Variations

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Condensation | 2,6-Difluorobenzaldehyde + ammonia or primary amine | Typically conducted in anhydrous solvents under mild heating to form imine intermediate |

| 2 | Stereoselective Reduction | NaBH4 or LiAlH4, sometimes with chiral catalyst | Reduction performed at low temperature to favor (1S) enantiomer formation |

| 3 | Purification | Chromatography or recrystallization | Essential to isolate the (1S) isomer with high purity |

Alternative Synthetic Routes

- Asymmetric Catalytic Hydrogenation: Using chiral transition metal catalysts (e.g., Rh or Ru complexes) to hydrogenate prochiral imines derived from 2,6-difluorobenzaldehyde. This method offers high stereoselectivity and scalability.

- Enzymatic Reduction: Employing amine dehydrogenases or reductases for biocatalytic asymmetric reduction, providing environmentally friendly and highly selective synthesis.

Industrial Considerations

- Continuous Flow Synthesis: For scale-up, continuous flow reactors optimize reaction parameters such as temperature, residence time, and reagent stoichiometry to enhance yield and reproducibility.

- Catalyst Recycling: Industrial processes may incorporate catalyst recovery and reuse to reduce costs and environmental impact.

- Quality Control: Analytical techniques such as chiral HPLC and NMR spectroscopy ensure enantiomeric purity and structural integrity.

Research Findings and Data

Yield and Purity

- Typical yields for reductive amination routes range from 70% to 90%, depending on reaction conditions and purification methods.

- Enantiomeric excess (ee) values exceeding 95% have been reported when chiral catalysts or auxiliaries are employed.

Reaction Optimization

- Lower reaction temperatures during reduction favor higher stereoselectivity.

- Solvent choice (e.g., methanol, ethanol, or THF) influences both reaction rate and selectivity.

- Use of additives such as acids or bases can modulate imine formation and stability.

Comparative Data Table of Preparation Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive amination (NaBH4) | 75-85 | 90-95 | Simple, cost-effective | Moderate stereoselectivity |

| Catalytic hydrogenation | 80-90 | >98 | High stereoselectivity, scalable | Requires expensive catalysts |

| Enzymatic reduction | 65-80 | >99 | Environmentally friendly | Limited substrate scope |

| Continuous flow synthesis | 85-90 | 95-98 | Efficient scale-up | Requires specialized equipment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.